
N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride and related compounds involves various strategies, including condensation reactions and modifications of piperidin-4-yl derivatives. For example, a method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound of significant interest in medicinal chemistry, was proposed based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which in turn can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).
Molecular Structure Analysis
X-ray diffraction studies have confirmed the molecular structures of several compounds related to N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride. These studies reveal details about the crystal systems, space groups, and molecular conformations, including the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms in some derivatives (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride derivatives encompass a wide range of activities, from the synthesis of novel compounds to the exploration of their pharmacological potential. Some compounds have demonstrated significant biological activities, such as the synthesis of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity (Sniecikowska et al., 2019).
Wissenschaftliche Forschungsanwendungen
Neuropharmacology and Therapeutic Potential
Research into the neuropharmacological effects of compounds like N,N-dimethyltryptamine (DMT) provides valuable insights into their potential therapeutic applications. DMT, an indole alkaloid found in plants and animals, is known for its intense psychedelic effects. Studies have suggested that endogenous DMT may play a role in cellular protective mechanisms, potentially serving as a therapeutic tool in medical therapies (Frecska et al., 2013). This research opens avenues for exploring the therapeutic potential of related compounds in areas beyond their known psychotropic effects.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of compounds such as metformin, which shares the characteristic of having a dimethyl group, illustrates the importance of chemical modifications in determining therapeutic efficacy and safety. Metformin is a prime example of how chemical structure influences drug action, showcasing its role in treating type 2 diabetes and its potential effects on the vascular endothelium (Triggle & Ding, 2017). This highlights the broader application potential of chemical compounds through modification and understanding their interactions within biological systems.
Chemical Modification and Biopolymer Research
Research on the chemical modification of biopolymers, such as xylan derivatives, emphasizes the significance of chemical alterations in creating materials with specific properties (Petzold-Welcke et al., 2014). These modifications can lead to new ethers and esters with diverse applications, ranging from drug delivery systems to additives in various industries. This area of research showcases the vast potential of chemical compounds when applied to material science and engineering, providing a foundation for innovative applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-piperidin-4-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-3-5-9-6-4-8;;/h8-9H,3-7H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEUUXMQPFMKRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCNCC1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

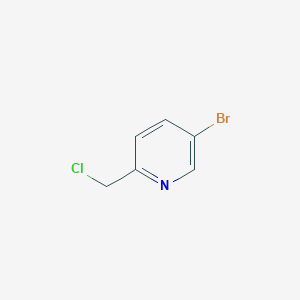

![5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B63294.png)
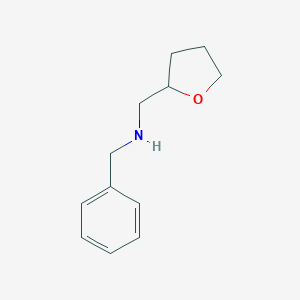
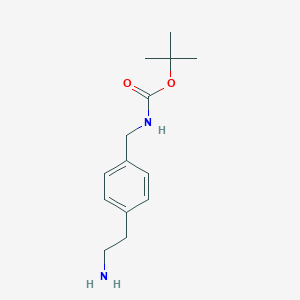


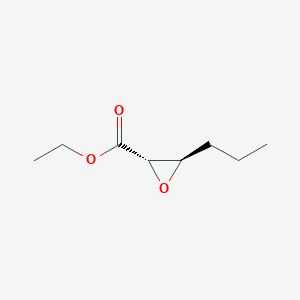
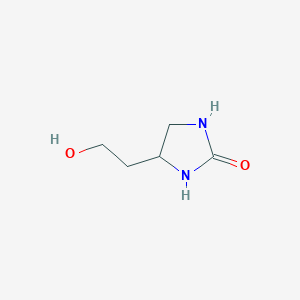
![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)

![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)

